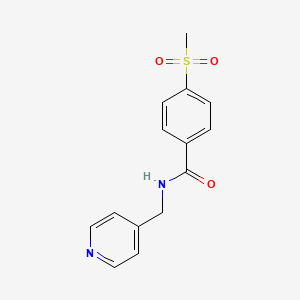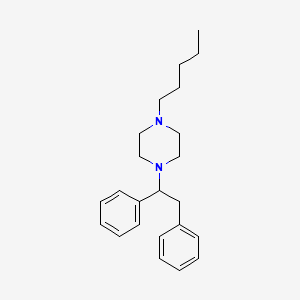
1-(1,2-Diphenylethyl)-4-pentylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2-Diphenylethyl)-4-pentylpiperazine is a synthetic compound belonging to the piperazine class It is structurally characterized by a piperazine ring substituted with a 1,2-diphenylethyl group and a pentyl chain
Métodos De Preparación
The synthesis of 1-(1,2-diphenylethyl)-4-pentylpiperazine typically involves the reaction of 1,2-diphenylethylamine with 4-pentylpiperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(1,2-Diphenylethyl)-4-pentylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the piperazine ring or the phenyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its interactions with biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of novel analgesics and psychoactive drugs.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(1,2-diphenylethyl)-4-pentylpiperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It has been shown to act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and signal transduction pathways. The compound’s effects on the central nervous system are of particular interest, as it may modulate pain perception and mood.
Comparación Con Compuestos Similares
1-(1,2-Diphenylethyl)-4-pentylpiperazine can be compared with other similar compounds, such as:
1-(1,2-Diphenylethyl)piperidine: This compound shares a similar core structure but differs in the substitution pattern, leading to variations in its pharmacological profile.
Diphenidine: Another related compound, known for its dissociative anesthetic properties, which also interacts with NMDA receptors.
MT-45: A synthetic opioid with a similar structural framework, used in research for its analgesic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties, making it a valuable compound for scientific exploration.
Propiedades
Número CAS |
86360-43-2 |
|---|---|
Fórmula molecular |
C23H32N2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
1-(1,2-diphenylethyl)-4-pentylpiperazine |
InChI |
InChI=1S/C23H32N2/c1-2-3-10-15-24-16-18-25(19-17-24)23(22-13-8-5-9-14-22)20-21-11-6-4-7-12-21/h4-9,11-14,23H,2-3,10,15-20H2,1H3 |
Clave InChI |
GNNAVZJHFQMHIV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



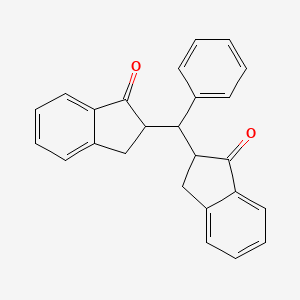
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
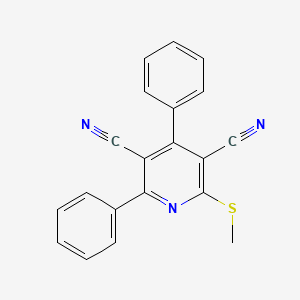
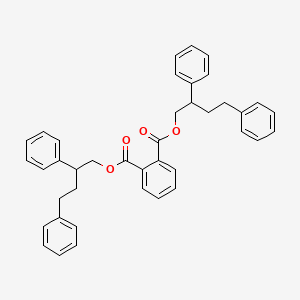
![N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14412681.png)
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)

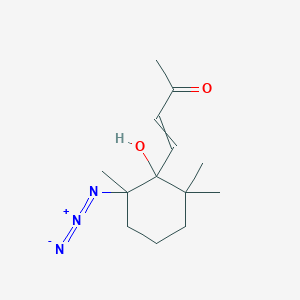
![2-[(Trifluoroacetyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14412711.png)
![3H-Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolan]-3-one](/img/structure/B14412718.png)


